
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is its potential as a lead compound for the development of new antitumor and anti-inflammatory agents. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate include:
1. Further studies on its potential as an antitumor agent, including in vivo studies and clinical trials.
2. Investigation into its potential as an anti-inflammatory agent, including studies on its effects on various cytokines and inflammatory pathways.
3. Development of new derivatives and analogs of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate with improved potency and selectivity.
4. Studies on its potential as a lead compound for the development of new drugs for other diseases, such as neurodegenerative disorders.
5. Investigation into its potential as a diagnostic tool for certain types of cancer, such as lung cancer.
In conclusion, 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a compound with potential applications in various fields, particularly in medicinal chemistry. Further research is needed to fully understand its mechanism of action, potential side effects, and its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis method for 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of methyl mercaptan and acetic anhydride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with promising results in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
18833-88-0 |
|---|---|
Nom du produit |
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate |
Formule moléculaire |
C11H17NO3S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
[1-acetyl-3,6-bis(methylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C11H17NO3S2/c1-7(13)12-10(17-4)6-5-9(16-3)11(12)15-8(2)14/h5-6,9-11H,1-4H3 |
Clé InChI |
XAZHRGHFTLBESJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
SMILES canonique |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
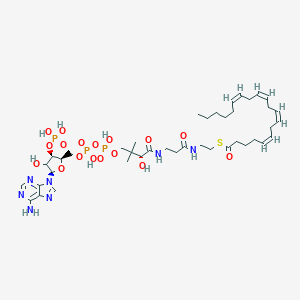


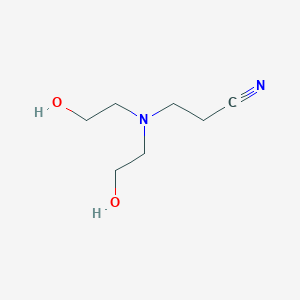




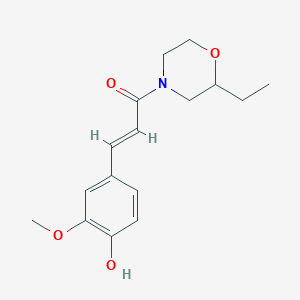
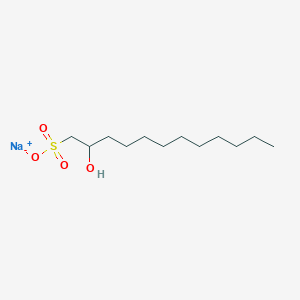
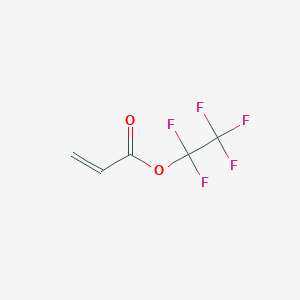

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)